molecular formula C20H11Cl2N3O5S3 B6505997 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate CAS No. 877643-15-7

4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate

Cat. No.: B6505997
CAS No.: 877643-15-7
M. Wt: 540.4 g/mol
InChI Key: FAUFBRQHVWIPNK-UHFFFAOYSA-N
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Description

4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate is a synthetic organic compound with a unique structure combining multiple heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate involves a multi-step process. This typically begins with the formation of the thiophene-2-amido derivative. The compound then undergoes a series of reactions involving thiadiazole ring formation, sulfanation, and final esterification with 2,4-dichlorobenzoic acid. Each step requires careful control of reaction conditions, including temperature, pH, and the use of appropriate solvents and catalysts.

Industrial Production Methods

Industrial-scale production of this compound would necessitate optimization of these reaction conditions to ensure high yield and purity. Continuous flow reactors and process automation can be employed to streamline the synthesis process, minimize by-products, and enhance overall efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidative reactions, especially at the sulfur-containing moieties.

  • Reduction: : The carbonyl group in the pyran ring can be reduced under suitable conditions.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are possible, particularly on the benzene and thiophene rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Reagents like halogens, sulfuric acid, or bases.

Major Products Formed from These Reactions

The primary products from these reactions depend on the specific reactants and conditions used. Oxidation typically leads to the formation of sulfoxides or sulfones. Reduction yields alcohols or hydrocarbons, while substitution can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. Its structure-activity relationship is of significant interest for drug discovery and development.

Medicine

In medicine, it is explored for its potential as a therapeutic agent. Its unique scaffold can be modified to enhance its pharmacological properties and target-specific biological pathways.

Industry

Industrially, this compound can be utilized in the development of novel materials with specific properties, such as polymers with enhanced stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound's various functional groups enable it to form specific bonds or interactions, influencing biological pathways or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-6-({[5-(furanyl-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate

  • 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate

  • 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]methyl}-4H-pyran-3-yl 2,4-dichlorobenzoate

Comparison

What sets 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate apart from similar compounds is its specific combination of functional groups that confer unique chemical properties and potential applications. Its thiophene and thiadiazole rings provide a distinct reactivity profile, while the dichlorobenzoate group enhances its stability and reactivity.

This detailed examination highlights the unique features and applications of this compound, making it a compound of significant scientific interest.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2N3O5S3/c21-10-3-4-12(13(22)6-10)18(28)30-15-8-29-11(7-14(15)26)9-32-20-25-24-19(33-20)23-17(27)16-2-1-5-31-16/h1-8H,9H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUFBRQHVWIPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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